

Physicochemical Properties of Butamifos Herbicide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Butamifos is an organophosphate herbicide primarily used for the pre-emergence control of annual grasses and some broadleaf weeds in various crops. Understanding its physicochemical properties is crucial for assessing its environmental fate, toxicology, and for the development of new formulations and analytical methods. This technical guide provides a comprehensive overview of the core physicochemical characteristics of **Butamifos**, detailed experimental methodologies for their determination, and insights into its mode of action.

Chemical Identity and Structure

Butamifos, with the chemical formula C₁₃H₂₁N₂O₄PS, is chemically known as O-ethyl O-(5-methyl-2-nitrophenyl) N-sec-butylphosphoramidothioate.[1] It is a chiral molecule, and the technical grade product is typically a racemic mixture of its (R)- and (S)-enantiomers.



Identifier	Value	
IUPAC Name	O-ethyl O-(5-methyl-2-nitrophenyl) N-sec- butylphosphoramidothioate	
CAS Number	36335-67-8[1]	
Molecular Formula	C13H21N2O4PS[1]	
Molecular Weight	332.36 g/mol [1]	
SMILES	CCC(C)NP(=S)(OCC)OC1=C(C=CC(=C1)C) INVALID-LINK[O-]	
InChI	InChI=1S/C13H21N2O4PS/c1-5-11(4)14- 20(21,18-6-2)19-13-9-10(3)7-8- 12(13)15(16)17/h7-9,11H,5-6H2,1-4H3, (H,14,21)	

Below is a diagram representing the chemical structure of **Butamifos**.

Figure 1. Chemical structure of **Butamifos**.

Physicochemical Properties

A summary of the key physicochemical properties of **Butamifos** is presented in the table below. These properties are essential for predicting its behavior in biological and environmental systems.



Property	Value	Unit	Conditions
Melting Point	< 25[2]	°C	-
Boiling Point	422.1 ± 55.0 (Predicted)	°C	-
Vapor Pressure	5.8 x 10 ⁻³	Pa	25 °C
Water Solubility	6.19	mg/L	20 °C, pH 7
Solubility in Organic Solvents			
Methanol	Soluble	-	-
Acetone	Soluble	-	-
Toluene	Soluble	-	-
n-Hexane	Soluble	-	-
Dichloromethane	Soluble	-	-
DMSO	Soluble	-	-
Acetonitrile	Soluble	-	-
Octanol-Water Partition Coefficient (log K _o w)	4.62	-	25 °C
рКа	-0.51 ± 0.70 (Predicted)	-	-

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of chemicals are outlined in various international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). The following sections describe the general methodologies applicable to **Butamifos**.

Water Solubility (OECD Guideline 105)



The flask method is suitable for substances with solubility greater than 10 mg/L.

- Preparation: A surplus of **Butamifos** is added to a flask containing purified water.
- Equilibration: The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
- Phase Separation: The solution is centrifuged or filtered to remove undissolved Butamifos.
- Analysis: The concentration of **Butamifos** in the aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

Figure 2. Workflow for determining water solubility.

Octanol-Water Partition Coefficient (log Kow) (OECD Guideline 107/117)

The shake-flask method (OECD 107) is a traditional approach.

- Preparation: n-Octanol and water are mutually saturated. A small amount of **Butamifos** is dissolved in either phase.
- Partitioning: The two phases are mixed in a vessel and shaken until equilibrium is reached.
- Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.
- Analysis: The concentration of **Butamifos** in both phases is determined. The log K₀w is
 calculated as the logarithm of the ratio of the concentration in the octanol phase to that in the
 aqueous phase.

Alternatively, the HPLC method (OECD 117) can be used, which correlates the retention time of the substance on a reverse-phase column with the known log K_0 w values of standard compounds.

Vapor Pressure (OECD Guideline 104)



The gas saturation method is suitable for substances with low vapor pressure.

- Saturation: A stream of inert gas is passed through or over the surface of **Butamifos** at a
 constant temperature, allowing the gas to become saturated with the vapor.
- Trapping: The vapor is collected from the gas stream using a suitable trap (e.g., a cold trap or an adsorbent).
- Quantification: The amount of **Butamifos** trapped is quantified.
- Calculation: The vapor pressure is calculated from the amount of substance collected, the volume of gas passed, and the temperature.

pKa Determination (Potentiometric Titration)

- Sample Preparation: A solution of **Butamifos** of known concentration is prepared in a suitable solvent (e.g., water-methanol mixture for poorly soluble compounds).
- Titration: The solution is titrated with a standardized solution of a strong acid or base.
- pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode.
- Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

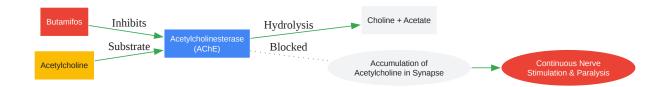
Mode of Action and Signaling Pathways

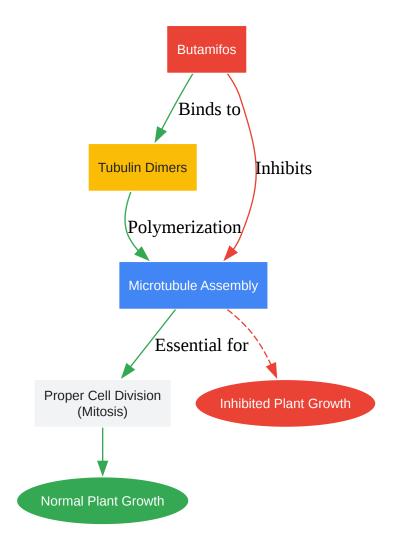
Butamifos exhibits a dual mode of action, which contributes to its effectiveness as a herbicide.

Acetylcholinesterase Inhibition

As an organophosphate, **Butamifos** is an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is critical for the termination of nerve impulses in cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE leads to the accumulation of acetylcholine, resulting in continuous nerve stimulation, paralysis, and eventual death of the target organism.







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